molecular formula C15H14O3 B1586572 Ethyl 2-phenoxybenzoate CAS No. 41755-76-4

Ethyl 2-phenoxybenzoate

Cat. No.: B1586572
CAS No.: 41755-76-4
M. Wt: 242.27 g/mol
InChI Key: JGIQCXPHDHHHMN-UHFFFAOYSA-N
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Description

Ethyl 2-phenoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a phenoxy group at the ortho position and an ethyl ester moiety. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The compound is synthesized via esterification of 2-phenoxybenzoic acid with ethanol in the presence of sulfuric acid under reflux conditions . This reaction yields a versatile intermediate used in pharmaceutical research, particularly in the synthesis of hydrazide derivatives for anticonvulsant applications .

Preparation Methods

Esterification of 2-Phenoxybenzoic Acid

The most common and well-documented method for preparing Ethyl 2-phenoxybenzoate involves the esterification of 2-phenoxybenzoic acid with ethanol under acidic conditions. This classical approach is efficient and yields high purity product.

Method Description

  • Reaction : 2-Phenoxybenzoic acid is refluxed with excess ethanol in the presence of a catalytic amount of concentrated sulfuric acid.
  • Conditions : Typically, the mixture is stirred under reflux for 24 hours.
  • Workup : After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed sequentially with water and brine, dried over sodium sulfate, and evaporated to yield pure this compound.

Reaction Scheme

$$
\text{2-Phenoxybenzoic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Experimental Data Summary

Reagent Amount Conditions Yield (%) Purity Notes
2-Phenoxybenzoic acid 20 mmol Reflux in ethanol (50 mL) >90 Pure after washing and drying
Sulfuric acid (catalyst) 1 mL 24 hours reflux
Ethanol 50 mL

This method was reported by Fakhrioliaei et al. (2023) and is considered a standard preparative route due to its simplicity and reproducibility.

Alternative Synthetic Routes via Methyl Ester Intermediates and Ullmann Reaction

Another approach involves the synthesis of mthis compound as an intermediate, followed by conversion to the ethyl ester or other derivatives. This route is often used when functional group tolerance or specific substitution patterns are required.

Key Steps

  • Step 1 : Preparation of methyl 2-iodobenzoate by esterification of 2-iodobenzoic acid with methanol and sulfuric acid.
  • Step 2 : Ullmann ether synthesis where methyl 2-iodobenzoate reacts with phenol or phenoxy derivatives in the presence of copper(I) iodide and potassium carbonate under reflux.
  • Step 3 : The methyl ester can then be converted to the ethyl ester via transesterification or direct esterification methods.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Methyl 2-iodobenzoate 2-Iodobenzoic acid, MeOH, H2SO4, RT, 7 h 96.3 High yield, pure product
Mthis compound Methyl 2-iodobenzoate, phenol, CuI, K2CO3, reflux 83.3 Purified by flash chromatography
Conversion to ethyl ester Transesterification or esterification (varied) Variable Dependent on conditions

This method was detailed in a 2024 study focusing on phenoxybenzamide derivatives synthesis, highlighting the utility of the Ullmann reaction for aryl ether formation.

Reaction with Hydrazine and Further Functionalization (Contextual Preparation)

In some synthetic sequences, this compound is prepared as an intermediate for further elaboration, such as hydrazide formation or heterocyclic synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Esterification 2-Phenoxybenzoic acid Ethanol, H2SO4, reflux 24 h >90 Simple, high yield, scalable Long reaction time
Ullmann Ether Synthesis Route 2-Iodobenzoic acid + phenol CuI, K2CO3, reflux, then esterification 80-95 Allows substitution variation Multi-step, requires metal catalyst
Hydrazine Reaction (Intermediate) This compound Hydrazine hydrate, ethanol, RT, 24 h High Useful for downstream chemistry Not a direct synthesis method

Research Findings and Notes

  • The direct esterification method is the most straightforward and widely used for preparing this compound, with sulfuric acid as an effective catalyst.
  • The Ullmann reaction provides a versatile route to substituted phenoxybenzoates but involves copper catalysts and multiple steps.
  • Reaction times for esterification are typically long (up to 24 hours), but yields are consistently high.
  • Purification usually involves solvent extraction, washing, drying, and evaporation, yielding analytically pure products.
  • The compound’s reactivity allows further transformations, such as hydrazide formation, enabling the synthesis of diverse heterocyclic derivatives.
  • Experimental conditions such as solvent choice, temperature, and catalyst amount critically influence yield and purity.

Scientific Research Applications

Chemistry

Ethyl 2-phenoxybenzoate serves as an important intermediate in organic synthesis. Its derivatives are often utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be transformed into various functionalized compounds through nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its application in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary investigations indicate that it may modulate inflammatory pathways, presenting opportunities for therapeutic development in conditions like arthritis.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

  • Anticonvulsant Activity : Recent studies have synthesized derivatives that demonstrate significant anticonvulsant properties in animal models. For instance, compounds derived from this compound showed promising results in the PTZ (Pentylenetetrazol) test for epilepsy treatment .
CompoundActivityDosageResult
8kAnticonvulsant2 mg/kg75% protection
8LAnticonvulsant5 mg/kgComparable to diazepam

This table summarizes key findings from recent studies regarding the anticonvulsant activity of synthesized derivatives.

Industry

This compound is also utilized in industrial applications:

  • Polymer Production : It is used as a plasticizer or additive in polymers to enhance flexibility and durability.
  • Coatings and Adhesives : Its chemical properties make it suitable for use in coatings, providing resistance to environmental factors.

Case Studies

  • Anticonvulsant Research : A study focused on synthesizing new derivatives of this compound demonstrated their efficacy as anticonvulsants. The research involved structure-activity relationship (SAR) studies that highlighted specific substitutions leading to enhanced activity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial effectiveness of various derivatives against common pathogens. Results indicated that certain modifications significantly improved antibacterial activity .

Mechanism of Action

The mechanism of action of ethyl 2-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Methoxybenzoate

  • Structure : Substituted with a methoxy (-OCH₃) group at the ortho position.
  • Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .
  • Physical Properties: Melting Point: Not explicitly reported; IR, NMR, and MS data confirm structural integrity . Solubility: Soluble in ethanol .
  • Applications: Used as a flavoring agent and intermediate in organic synthesis. Unlike ethyl 2-phenoxybenzoate, its smaller substituent (methoxy vs.

Ethyl 2-Fluoro-6-Methylbenzoate

  • Structure : Contains a fluorine atom at the ortho position and a methyl group at the meta position.
  • Molecular Formula : C₁₀H₁₁FO₂; Molecular Weight : 182.20 g/mol .
  • Synthesis : Achieved via fluorination and esterification routes, with a reported yield of 75% .
  • Applications: The electron-withdrawing fluorine atom enhances stability against hydrolysis compared to this compound, making it suitable for agrochemical applications .

Ethyl 2,6-Dimethoxybenzoate

  • Structure : Features methoxy groups at both ortho and para positions.
  • Molecular Formula : C₁₁H₁₄O₄; Molecular Weight : 210.23 g/mol.
  • Safety Profile : Requires careful handling due to respiratory and dermal irritation risks; first-aid measures include fresh air exposure and symptomatic treatment .
  • Applications: Used in polymer stabilization and as a precursor for bioactive molecules. The dual methoxy groups increase electron density, altering its UV absorption profile compared to this compound .

Mthis compound

  • Structure: Methyl ester analog of this compound.
  • Molecular Formula : C₁₄H₁₂O₃; Molecular Weight : 228.25 g/mol .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
This compound C₁₅H₁₄O₃ 242.27 Phenoxy (ortho) High Anticonvulsant precursors
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (ortho) Moderate Flavoring agents, synthetics
Ethyl 2-fluoro-6-methylbenzoate C₁₀H₁₁FO₂ 182.20 Fluoro (ortho), methyl (meta) 75% Agrochemicals
Ethyl 2,6-dimethoxybenzoate C₁₁H₁₄O₄ 210.23 Methoxy (ortho, para) Not reported Polymer stabilizers
Mthis compound C₁₄H₁₂O₃ 228.25 Phenoxy (ortho), methyl ester Not reported Research intermediate

Key Findings

  • Steric and Electronic Effects: The phenoxy group in this compound introduces significant steric bulk, slowing reactions requiring nucleophilic attack compared to smaller analogs like ethyl 2-methoxybenzoate .
  • Safety: Ethyl 2,6-dimethoxybenzoate requires stringent safety protocols due to toxicity risks, unlike the relatively safer this compound .

Biological Activity

Ethyl 2-phenoxybenzoate (CAS: 41755-76-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of approximately 242.27 g/mol. It is primarily utilized in chemical synthesis and has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.

Target Receptors and Enzymes
this compound interacts with several biological targets, notably the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction plays a crucial role in lipid metabolism, inflammation regulation, and glucose homeostasis.

Mode of Action
The compound exhibits agonist activity towards PPAR-γ, which leads to the modulation of gene expression involved in metabolic pathways. Additionally, it activates glucokinase, enhancing glucose metabolism and influencing insulin sensitivity.

PropertyValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for further therapeutic exploration.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at doses of 10 mg/kg body weight, showing significant efficacy compared to control groups .

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 2-phenoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound is typically synthesized via esterification or transesterification. Key factors include:

  • Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or enzymatic methods can be used. Enzymatic approaches may reduce side reactions but require precise pH control .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while non-polar solvents improve isolation of the ester product .
  • Temperature and Time: Elevated temperatures (80–100°C) accelerate esterification but may degrade heat-sensitive intermediates. Reaction times should be optimized via TLC or HPLC monitoring .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>98%) .

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals for the ester carbonyl (~165–170 ppm in ¹³C), aromatic protons (δ 6.5–8.0 ppm in ¹H), and ethoxy group (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 4.0–4.3 ppm for CH₂) .
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Use EI (electron ionization) at 70 eV to fragment the molecule; monitor the molecular ion (e.g., m/z 242 for this compound) and characteristic fragments (e.g., loss of ethoxy group, m/z 196) .
  • Infrared Spectroscopy (IR):
    • Confirm ester C=O stretch (~1720 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

Q. Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:
Data inconsistencies often arise from:

  • Assay Variability: Standardize bioactivity assays (e.g., MIC for antimicrobial studies) using reference compounds (e.g., ampicillin controls) and replicate experiments (n ≥ 3) .
  • Compound Purity: Validate purity via HPLC (>98%) and assess degradation products (e.g., hydrolysis to 2-phenoxybenzoic acid) .
  • Model Systems: Differences in cell lines (e.g., HeLa vs. HEK293) or microbial strains (Gram-positive vs. Gram-negative) can skew results. Cross-validate findings in multiple models .
  • Statistical Analysis: Apply ANOVA or Bayesian meta-analysis to quantify uncertainty and identify outliers .

Q. Advanced: What methodological considerations are critical for toxicological studies of this compound?

Methodological Answer:

  • Dose-Response Design: Use log-scale concentrations (e.g., 1–1000 µM) to identify LD₅₀/IC₅₀ values. Include positive controls (e.g., ethylbenzene for cytotoxicity) .
  • Biomarker Selection: Monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) in in vivo models to assess organ-specific toxicity .
  • Safety Protocols: Follow OSHA/NIOSH guidelines for handling aerosols. Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Acute vs. Chronic Exposure: For chronic studies, administer doses via oral gavage or dietary inclusion over 90 days, with weekly health monitoring .

Q. Advanced: How can computational tools predict the reactivity of this compound in complex reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the ester carbonyl is a likely site for nucleophilic attack .
  • Molecular Dynamics (MD) Simulations:
    • Model solvation effects (e.g., in DMSO or water) to assess hydrolysis rates under varying pH .
  • QSAR Models:
    • Train models using bioactivity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal degradation. Room-temperature storage reduces shelf life by ~50% over 6 months .
  • Light Sensitivity: UV exposure accelerates ester hydrolysis. Use argon/vacuum sealing to mitigate oxidation .
  • pH Stability: Avoid aqueous solutions with pH < 4 or > 8, as acidic/basic conditions hydrolyze the ester bond .

Q. Advanced: How can researchers validate the environmental impact of this compound degradation byproducts?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., 2-phenoxybenzoic acid) in simulated environmental matrices (soil/water) .
  • Ecototoxicity Assays: Test byproducts on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .
  • Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess microbial mineralization rates .

Properties

IUPAC Name

ethyl 2-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQCXPHDHHHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375117
Record name ethyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-76-4
Record name Benzoic acid, 2-phenoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41755-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-phenoxybenzoate
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Record name 41755-76-4
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Synthesis routes and methods

Procedure details

To a mixture of 2-phenoxybenzoic acid (7.71 g; 0.036 mol) dry benzene (80 ml), thionyl chloride (4.76 g; 0.04 mol) and DMF (2 drops) were added, and the resultant mixture was stirred under reflux for 2 hours. The reaction mixture was dropwise added to dry ethanol (100 ml) under ice-cooling in 30 minutes, followed by allowing to stand overnight. The reaction mixture was concentrated under reduced pressure and, after addition of a 4% aqueous sodium hydrogen carbonate solution (150 ml) thereto, extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give ethyl-2-phenoxybenzoate (8.72 g, yield, 100%) as a colorless oil.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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